molecular formula C3H4N2O2S B233080 2-(hydroxyamino)-1,3-thiazol-4-one

2-(hydroxyamino)-1,3-thiazol-4-one

Cat. No.: B233080
M. Wt: 132.14 g/mol
InChI Key: KDNSSLVGLQDCLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hydroxyamino)-1,3-thiazol-4-one is a heterocyclic compound featuring a thiazole core (a five-membered ring containing sulfur and nitrogen) substituted with a hydroxyamino (-NHOH) group at the 2-position and a ketone (=O) at the 4-position.

Properties

Molecular Formula

C3H4N2O2S

Molecular Weight

132.14 g/mol

IUPAC Name

2-(hydroxyamino)-1,3-thiazol-4-one

InChI

InChI=1S/C3H4N2O2S/c6-2-1-8-3(4-2)5-7/h7H,1H2,(H,4,5,6)

InChI Key

KDNSSLVGLQDCLK-UHFFFAOYSA-N

SMILES

C1C(=O)N=C(S1)NO

Isomeric SMILES

C1C(=O)N=C(S1)NO

Canonical SMILES

C1C(=O)N=C(S1)NO

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Biological Activity: Thiazole-oxadiazole hybrids (e.g., from ) demonstrate cytotoxic activity, suggesting that the thiazol-4-one core is a viable pharmacophore. The hydroxyamino group may mimic hydrogen-bonding motifs seen in bioactive molecules.
  • Safety Profile: 2-(Naphthalen-1-ylamino)-1,3-thiazol-4-one lacks comprehensive toxicological data , whereas derivatives with simpler substituents (e.g., amino groups) are better characterized .

Structural and Crystallographic Insights

  • The monoclinic crystal system observed in 3-(2-amino-1,3-thiazol-4-yl)-6-chloro-2H-chromen-2-one (space group P2₁/c) highlights the stability of thiazol-4-one derivatives through intermolecular hydrogen bonding (N–H···N and C–H···O interactions) . Substituting the amino group with hydroxyamino may alter packing efficiency due to additional hydrogen-bonding capacity.

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